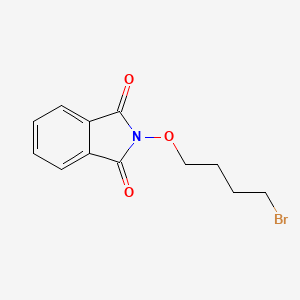

N-(4-Bromobutoxy)phthalimide

CAS No.: 5093-32-3

Cat. No.: VC2024974

Molecular Formula: C12H12BrNO3

Molecular Weight: 298.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5093-32-3 |

|---|---|

| Molecular Formula | C12H12BrNO3 |

| Molecular Weight | 298.13 g/mol |

| IUPAC Name | 2-(4-bromobutoxy)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C12H12BrNO3/c13-7-3-4-8-17-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 |

| Standard InChI Key | HNQARTGCJCNOSX-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCBr |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCBr |

Introduction

Structural and Chemical Properties

N-(4-Bromobutoxy)phthalimide is characterized by a unique molecular structure that combines a phthalimide scaffold with a bromobutoxy group. According to available chemical data, the compound has the following properties:

Basic Structural Information

-

Molecular Formula: C₁₂H₁₂BrNO₃

-

Molecular Weight: 298.14 g/mol

-

SMILES Notation: C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCBr

-

InChI: InChI=1S/C12H12BrNO3/c13-7-3-4-8-17-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2

-

InChIKey: HNQARTGCJCNOSX-UHFFFAOYSA-N

The compound features a phthalimide core with an N-O bond connecting to a four-carbon chain terminated by a bromine atom. This structure is notable for the oxygen linkage between the nitrogen of the phthalimide and the butyl chain, which distinguishes it from the related compound N-(4-bromobutyl)phthalimide.

Physical Properties

Limited data is available specifically for N-(4-bromobutoxy)phthalimide, but the following properties have been reported:

-

Physical State: Solid

-

Solubility: Like related phthalimide derivatives, likely soluble in organic solvents such as ethanol, methanol, and chloroform, with limited water solubility

Spectroscopic Characteristics

Mass spectrometry data for N-(4-bromobutoxy)phthalimide reveals several characteristic adducts with the following m/z values:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 298.00734 | 162.2 |

| [M+Na]+ | 319.98928 | 164.5 |

| [M+NH4]+ | 315.03388 | 165.9 |

| [M+K]+ | 335.96322 | 165.4 |

| [M-H]- | 295.99278 | 161.3 |

| [M+Na-2H]- | 317.97473 | 162.5 |

| [M]+ | 296.99951 | 160.9 |

| [M]- | 297.00061 | 160.9 |

Table 1: Predicted collision cross-section values for various adduct species of N-(4-bromobutoxy)phthalimide

Applications in Organic Synthesis

N-(4-Bromobutoxy)phthalimide, like other phthalimide derivatives, holds significant potential in various synthetic applications due to its reactive bromine functionality and phthalimide protecting group capabilities.

Protective Group Chemistry

The phthalimide moiety commonly functions as a protecting group for amines through the Gabriel synthesis. The oxygen linkage in N-(4-bromobutoxy)phthalimide provides an additional functional handle that could be exploited in specialized synthetic sequences, potentially offering advantages over the direct N-linked variant.

Comparison with Related Phthalimide Derivatives

Structural Comparison with N-(4-Bromobutyl)phthalimide

A critical distinction between N-(4-bromobutoxy)phthalimide and N-(4-bromobutyl)phthalimide is the oxygen atom connecting the phthalimide nitrogen to the butyl chain:

| Property | N-(4-Bromobutoxy)phthalimide | N-(4-Bromobutyl)phthalimide |

|---|---|---|

| Molecular Formula | C₁₂H₁₂BrNO₃ | C₁₂H₁₂BrNO₂ |

| Molecular Weight | 298.14 g/mol | 282.14 g/mol |

| Structural Feature | Contains N-O-C linkage | Direct N-C linkage |

| Melting Point | 70-72°C | 77-81°C |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCBr | BrCCCCN1C(=O)C2=CC=CC=C2C1=O |

Table 2: Comparative analysis of N-(4-bromobutoxy)phthalimide and N-(4-bromobutyl)phthalimide

This structural difference likely impacts reactivity patterns, stability, and potential applications in synthetic chemistry.

Bioactivity Context of Phthalimide Derivatives

The broader class of phthalimide derivatives exhibits diverse biological activities. Key structural features contributing to bioactivity include:

-

Hydrophobic aryl ring (phthalimide core)

-

Hydrogen bonding domains

-

Electron donor systems

These features collectively enable phthalimide derivatives to interact with various biological targets, suggesting potential applications for N-(4-bromobutoxy)phthalimide in medicinal chemistry research.

Research Applications and Biological Activity

Synthetic Utility as a Chemical Building Block

The reactive bromine terminus of N-(4-bromobutoxy)phthalimide makes it valuable as a chemical building block for:

-

N-alkylation reactions with heterocycles such as imidazoles and pyridines

-

Introduction of phthalimide-protected amine-like functionalities with an oxygen linkage

-

Synthesis of more complex molecules containing the N-O-butyl linker

Future Research Directions

Several promising research avenues for N-(4-bromobutoxy)phthalimide warrant further investigation:

Synthetic Applications

-

Exploration of its potential as a specialized alkylating agent in medicinal chemistry

-

Investigation of selective reactivity patterns compared to N-(4-bromobutyl)phthalimide

-

Development of novel methodologies leveraging the oxygen linkage for specialized transformations

Biological Evaluation

-

Assessment of potential antimicrobial properties

-

Evaluation as a building block for anticonvulsant drug development

-

Investigation of possible anti-inflammatory activities

-

Exploration as a component in targeted drug delivery systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume